![molecular formula C9H8N2O2 B15053736 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B15053736.png)
2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound has a hydroxymethyl group and a carbaldehyde group attached to the benzimidazole core, making it a versatile intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde can be achieved through several methods. One common approach involves the condensation reaction of an aromatic aldehyde with benzil and ammonium acetate in the presence of a catalyst. For instance, a copper-catalyzed multicomponent reaction can be employed to synthesize trisubstituted imidazoles, including our target compound . Another method utilizes lactic acid as a promoter for the synthesis of trisubstituted imidazoles at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or acyl chlorides to introduce different functional groups onto the benzimidazole ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids, while reduction can produce alcohols
Aplicaciones Científicas De Investigación
2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mecanismo De Acción
The mechanism of action of 2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism . The interaction with these enzymes can lead to the modulation of various biological processes, making it a valuable tool in biomedical research.
Comparación Con Compuestos Similares
2-(hydroxymethyl)-1H-benzo[d]imidazole-5-carbaldehyde can be compared with other similar compounds, such as imidazole-2-carboxaldehyde and 4-imidazolecarboxaldehyde . These compounds share a similar imidazole core but differ in the functional groups attached to the ring. The presence of the hydroxymethyl and carbaldehyde groups in this compound imparts unique chemical properties and reactivity, making it distinct from its analogs.
List of Similar Compounds
- Imidazole-2-carboxaldehyde
- 4-Imidazolecarboxaldehyde
- 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c12-4-6-1-2-7-8(3-6)11-9(5-13)10-7/h1-4,13H,5H2,(H,10,11) |
Clave InChI |
AYLLGDTXYDIBQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C=O)NC(=N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


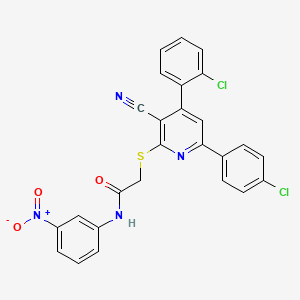
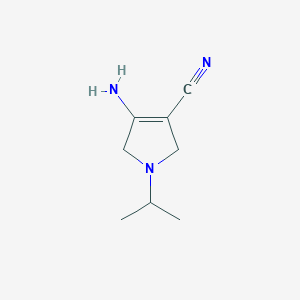


![3-(o-Tolyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B15053703.png)
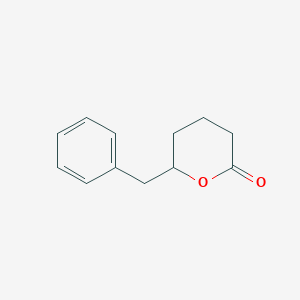

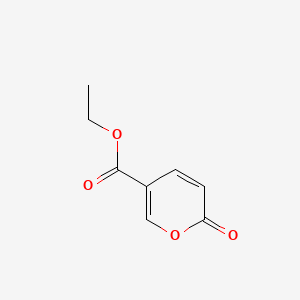
![4-[(Azetidin-1-yl)methyl]-3-fluoroaniline](/img/structure/B15053718.png)
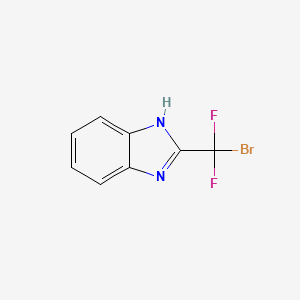

![10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B15053732.png)


